molecular formula C37H51NO12 B1164480 3-Acetylyunaconitine CAS No. 80787-51-5

3-Acetylyunaconitine

Cat. No.: B1164480
CAS No.: 80787-51-5
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylyunaconitine is a complex organic compound with a highly intricate structure. It is known for its neurotoxic properties and is classified as a highly poisonous alkaloid .

Preparation Methods

The synthesis of 3-Acetylyunaconitine involves multiple steps, including the acetylation of hydroxyl groups and the methoxylation of specific positions on the molecule. The reaction conditions typically require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-Acetylyunaconitine is used in various scientific research fields:

    Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Its neurotoxic properties make it a subject of interest in neurobiology and toxicology studies.

    Medicine: Research is conducted to understand its potential therapeutic applications and toxic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets in the nervous system. It binds to receptors and ion channels, disrupting normal cellular functions and leading to neurotoxic effects. The pathways involved include the inhibition of neurotransmitter release and the induction of oxidative stress .

Comparison with Similar Compounds

3-Acetylyunaconitine is unique due to its complex structure and specific functional groups. Similar compounds include other neurotoxic alkaloids with similar structural motifs, such as:

Properties

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H51NO12/c1-9-38-17-34(18-43-4)24(48-19(2)39)14-25(45-6)37-23-15-35(42)26(46-7)16-36(50-20(3)40,28(31(37)38)29(47-8)30(34)37)27(23)32(35)49-33(41)21-10-12-22(44-5)13-11-21/h10-13,23-32,42H,9,14-18H2,1-8H3/t23-,24-,25+,26+,27-,28?,29+,30-,31-,32-,34+,35+,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHJUYOYZPRGCF-AXVVCPPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)OC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)OC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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